molecular formula C8H17N B13296097 2-Methyl-octahydroazocine

2-Methyl-octahydroazocine

Cat. No.: B13296097
M. Wt: 127.23 g/mol
InChI Key: MHEHELVTSIPICT-UHFFFAOYSA-N
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Description

2-methylazocane is an organic compound with the molecular formula C8H17N It is a derivative of azocane, a saturated nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylazocane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with formaldehyde under acidic conditions, leading to the formation of the azocane ring with a methyl group at the 2-position. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of 2-methylazocane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-quality 2-methylazocane suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methylazocane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert 2-methylazocane to its amine derivatives.

    Substitution: The nitrogen atom in the azocane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-methylazocane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylazocane involves its interaction with specific molecular targets. The nitrogen atom in the azocane ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Azocane: The parent compound without the methyl group.

    1-methylazocane: A structural isomer with the methyl group at the 1-position.

    2-ethylazocane: A derivative with an ethyl group instead of a methyl group.

Uniqueness

2-methylazocane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position can enhance its stability and modify its interaction with other molecules compared to its analogs.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-methylazocane

InChI

InChI=1S/C8H17N/c1-8-6-4-2-3-5-7-9-8/h8-9H,2-7H2,1H3

InChI Key

MHEHELVTSIPICT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCN1

Origin of Product

United States

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